molecular formula C8H15NO B100777 cis-3-Aminobicyclo(2.2.2)octan-2-ol CAS No. 17997-65-8

cis-3-Aminobicyclo(2.2.2)octan-2-ol

Cat. No. B100777
CAS RN: 17997-65-8
M. Wt: 141.21 g/mol
InChI Key: QFDAEESARGPBBO-UHFFFAOYSA-N
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Description

Cis-3-Aminobicyclo[2.2.2]octan-2-ol is a chemical compound with the formula C8H15NO. It has a molecular weight of 141.2108 . The IUPAC Standard InChI is InChI=1S/C8H15NO/c9-7-5-1-3-6(4-2-5)8(7)10/h5-8,10H,1-4,9H2/t5?,6?,7-,8+/m1/s1 .


Molecular Structure Analysis

The molecular structure of cis-3-Aminobicyclo[2.2.2]octan-2-ol can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

NMR Studies and Structural Analysis

Research has focused on the structural analysis of derivatives of cis-3-Aminobicyclo(2.2.2)octan-2-ol. In a study by Beckett and Reid (1972), derivatives of 3-aminobicyclo-(2,2,2) octan-2-ol were prepared, and their Nuclear Magnetic Resonance (NMR) properties were examined to understand the structural aspects of these compounds (Beckett & Reid, 1972).

Antiprotozoal Activity

Cis-3-Aminobicyclo(2.2.2)octan-2-ol and its derivatives have shown potential in antiprotozoal applications. Seebacher et al. (2006) synthesized various 4-aminobicyclo[2.2.2]octan-2-ones and -ols, including derivatives of cis-3-Aminobicyclo(2.2.2)octan-2-ol, and investigated their activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, the causative organisms of East African sleeping sickness and Malaria tropica, respectively (Seebacher et al., 2006).

properties

IUPAC Name

3-aminobicyclo[2.2.2]octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-5-1-3-6(4-2-5)8(7)10/h5-8,10H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDAEESARGPBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939287
Record name 3-Aminobicyclo[2.2.2]octan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Aminobicyclo(2.2.2)octan-2-ol

CAS RN

40335-14-6, 17997-65-8
Record name Bicyclo[2.2.2]octan-2-ol, 3-amino-, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40335-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-3-Aminobicyclo(2.2.2)octan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017997658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3-Aminobicyclo(2.2.2)octan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040335146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminobicyclo[2.2.2]octan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
4
Citations
WL Nelson - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
Reductive Methylation of cis-3-Aminobicyclo[2.2.2] octan-2-ol Page 1 April 1968 231 Oxazolidine Formation in the Attempted Eschweiler-Clarke Reductive Methylation of cis-3-Aminobicyclo[2.2.2] …
Number of citations: 7 onlinelibrary.wiley.com
ED Huseman, JAW Byl, SM Chapp… - ACS Central …, 2021 - ACS Publications
The arimetamycin A glycan governs the compound’s cytotoxicity (IC 50 ). To study this branched, deoxy-amino disaccharide, we designed and synthesized a modified acyl donor that …
Number of citations: 10 pubs.acs.org
ED Huseman - 2021 - search.proquest.com
The arimetamycins AC are recently discovered anthracycline natural products that feature a conserved steffimycin aglycone adorned with various carbohydrates. Cytotoxicity evaluation …
Number of citations: 0 search.proquest.com
KH Scholz, HG Heine… - Justus Liebigs Annalen der …, 1977 - Wiley Online Library
3‐Acetyl‐4‐oxazolin‐2‐on (4) ist ein neuer Partner für thermische [2 + 4]‐Cycloadditionen. Mit cyclischen 1,3‐Dienen reagiert 4 selektiv unter Bildung der endo‐Isomeren. Die …

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